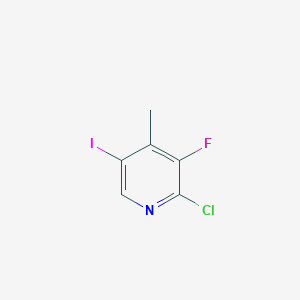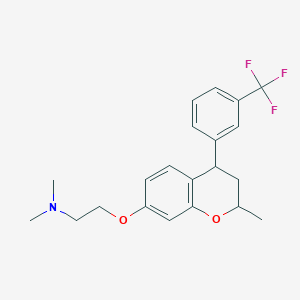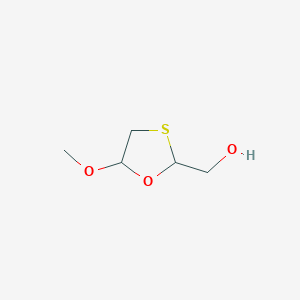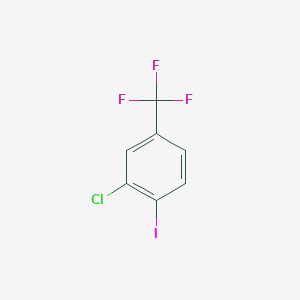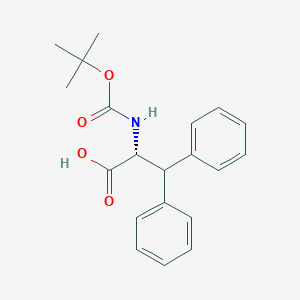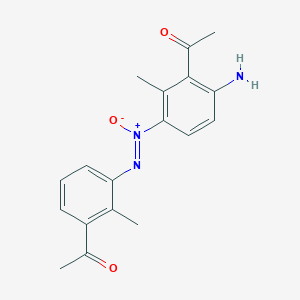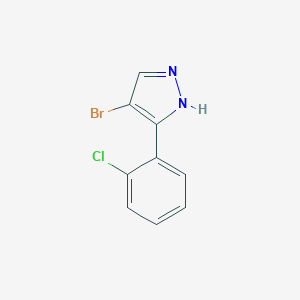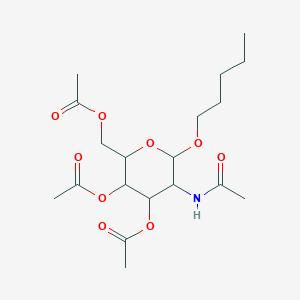![molecular formula C10H9FO B115239 1-[4-(1-Fluoroethenyl)phenyl]ethanone CAS No. 157437-39-3](/img/structure/B115239.png)
1-[4-(1-Fluoroethenyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Fluoroethenyl)phenyl]ethanone, also known as FPE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of aryl ketones and has a molecular weight of 196.21 g/mol. FPE has been studied for its potential applications in the field of neuroscience, as it is believed to have an impact on the activity of the brain.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Fluoroethenyl)phenyl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the transmission of signals between neurons, and its modulation can have an impact on synaptic plasticity.
Biochemical and Physiological Effects:
1-[4-(1-Fluoroethenyl)phenyl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is involved in the strengthening of synaptic connections between neurons. 1-[4-(1-Fluoroethenyl)phenyl]ethanone has also been found to increase the release of glutamate, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(1-Fluoroethenyl)phenyl]ethanone in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on 1-[4-(1-Fluoroethenyl)phenyl]ethanone. One area of interest is the development of new compounds that are based on 1-[4-(1-Fluoroethenyl)phenyl]ethanone and have improved properties. Another area of interest is the exploration of the potential therapeutic applications of 1-[4-(1-Fluoroethenyl)phenyl]ethanone and related compounds in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(1-Fluoroethenyl)phenyl]ethanone and its impact on synaptic plasticity.
Métodos De Síntesis
The synthesis of 1-[4-(1-Fluoroethenyl)phenyl]ethanone involves the reaction of 4-(1-fluoroethenyl)phenylboronic acid with ethanone in the presence of a palladium catalyst. This reaction leads to the formation of 1-[4-(1-Fluoroethenyl)phenyl]ethanone as a yellow solid with a melting point of 70-72°C.
Aplicaciones Científicas De Investigación
1-[4-(1-Fluoroethenyl)phenyl]ethanone has been studied for its potential applications in the field of neuroscience. It has been found to have an impact on the activity of the brain, particularly in the areas of learning and memory. 1-[4-(1-Fluoroethenyl)phenyl]ethanone has been used in studies to explore the mechanisms of synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences.
Propiedades
Número CAS |
157437-39-3 |
|---|---|
Nombre del producto |
1-[4-(1-Fluoroethenyl)phenyl]ethanone |
Fórmula molecular |
C10H9FO |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
1-[4-(1-fluoroethenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3 |
Clave InChI |
HOXKLYUWYXSHNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)F |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=C)F |
Sinónimos |
Ethanone, 1-[4-(1-fluoroethenyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



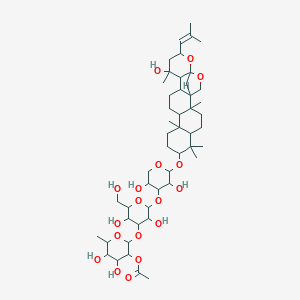
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
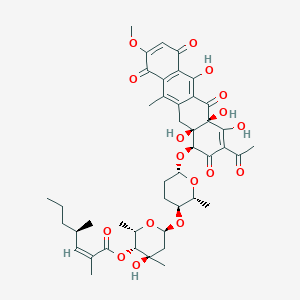
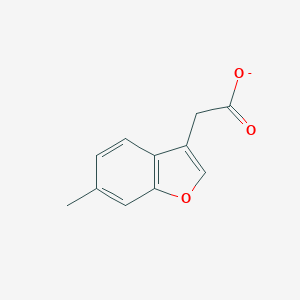
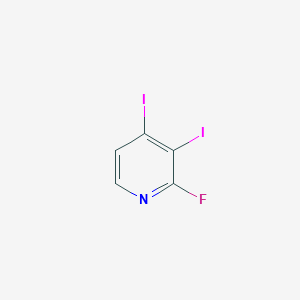
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
